An In-depth Technical Guide to 3-Methylcyclopropene: Chemical Structure and Properties
An In-depth Technical Guide to 3-Methylcyclopropene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopropene is a highly strained, unsaturated cyclic hydrocarbon with the molecular formula C₄H₆.[1] Its unique three-membered ring structure, containing a double bond, imparts significant ring strain, making it a reactive and intriguing molecule for chemical synthesis and theoretical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-methylcyclopropene, intended for researchers, scientists, and professionals in drug development who may utilize such strained systems in novel molecular architectures.
Chemical Structure and Identification
3-Methylcyclopropene consists of a cyclopropene (B1174273) ring with a methyl group attached to the saturated carbon atom (C3). This structure leads to its systematic IUPAC name, 3-methylcyclopropene.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 3-methylcyclopropene.
Table 1: Chemical Identification of 3-Methylcyclopropene
| Identifier | Value |
| CAS Number | 18631-90-8[1] |
| Molecular Formula | C₄H₆[1] |
| IUPAC Name | 3-methylcyclopropene[1] |
| Canonical SMILES | CC1C=C1[1] |
| InChI | InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3[1] |
Physicochemical Properties
The physicochemical properties of 3-methylcyclopropene are largely derived from computational models due to its high reactivity and potential instability, which makes experimental determination challenging.
Table 2: Physicochemical Properties of 3-Methylcyclopropene
| Property | Value | Source |
| Molecular Weight | 54.09 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
Synthesis of 3-Methylcyclopropene
Laboratory Scale Synthesis
A common laboratory method for the synthesis of small-ring cycloalkenes, including cyclopropenes, involves the elimination reaction of a suitable precursor. For 3-methylcyclopropene, a potential route is the dehydrohalogenation of a methallyl halide.
Experimental Protocol: Synthesis from Methallyl Chloride and a Strong Base
This protocol is a general representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., argon or nitrogen) is assembled.
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Reagents: A strong, non-nucleophilic base such as sodium amide (NaNH₂) is suspended in an inert, high-boiling solvent like mineral oil or an ether such as dioxane.
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Reaction Execution: The suspension is heated, and methallyl chloride, dissolved in the same inert solvent, is added dropwise from the dropping funnel. The reaction is highly exothermic and should be controlled by the rate of addition and external cooling if necessary.
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Product Collection: 3-Methylcyclopropene is a volatile product and will distill from the reaction mixture as it is formed. The distillate can be collected in a cold trap cooled with dry ice/acetone or liquid nitrogen.
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Purification: The collected product is likely to contain solvent and unreacted starting material. Purification can be achieved by fractional distillation or preparative gas chromatography.
Gas-Phase Synthesis
3-Methylcyclopropene can also be formed in the gas phase through the reaction of methylidyne radicals (CH) with propylene (B89431) (CH₃CHCH₂). This reaction proceeds via a barrierless addition of the methylidyne radical to the double bond of propylene, forming a cyclic C₄H₇ intermediate which then eliminates a hydrogen atom to yield 3-methylcyclopropene and its isomer, 1-methylcyclopropene.
Spectroscopic Characterization
Detailed experimental spectra for 3-methylcyclopropene are scarce in the literature. The following represents expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A signal for the methyl protons (CH₃).
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A signal for the vinylic protons (=CH).
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A signal for the methine proton (-CH).
¹³C NMR: The carbon-13 NMR spectrum should exhibit three signals corresponding to the three unique carbon environments:
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One signal for the methyl carbon.
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One signal for the olefinic carbons.
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One signal for the saturated ring carbon.
Note: A reference to a ¹³C NMR spectrum on PubChem exists, but specific chemical shift data is not provided.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 3-methylcyclopropene is expected to show characteristic absorptions for:
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C-H stretching (sp² hybridized): Above 3000 cm⁻¹
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C-H stretching (sp³ hybridized): Below 3000 cm⁻¹
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C=C stretching: Around 1640-1680 cm⁻¹, characteristic of a strained double bond.
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C-H bending vibrations.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-methylcyclopropene (C₄H₆) would show a molecular ion peak (M⁺) at m/z = 54. Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 39, or ring-opening followed by fragmentation.
Chemical Reactivity
The high ring strain of 3-methylcyclopropene dictates its reactivity, making it susceptible to reactions that relieve this strain.
Thermal Isomerization
Upon heating, cyclopropenes can undergo thermal isomerization to form more stable, acyclic dienes. For 3-methylcyclopropene, this would likely involve the formation of various butadienes through a vinylcarbene intermediate.
Cycloaddition Reactions
The double bond in 3-methylcyclopropene can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. The high reactivity of the strained double bond makes it an attractive substrate for such transformations.
Transition Metal-Catalyzed Reactions
Cyclopropenes are known to undergo a variety of reactions catalyzed by transition metals. These can include ring-opening metathesis polymerization (ROMP), cycloisomerization, and cross-coupling reactions. The specific reaction pathway is highly dependent on the metal catalyst and reaction conditions.
Safety and Handling
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Handling: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Handle as a highly flammable substance.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Due to its high reactivity, it may be prone to polymerization or decomposition upon storage, especially in the presence of impurities or at elevated temperatures.
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Disposal: Dispose of in accordance with local, state, and federal regulations for flammable and reactive chemical waste.
Conclusion
3-Methylcyclopropene is a molecule of significant interest due to its high ring strain and consequent reactivity. While comprehensive experimental data remains limited in publicly accessible literature, its structural features and the chemistry of related cyclopropenes provide a strong basis for understanding its properties and potential applications in organic synthesis. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction chemistry is warranted to fully exploit its synthetic potential. Researchers and drug development professionals should consider the high reactivity and potential instability of this compound when designing synthetic routes and handling the material.
